N-(1-Cyano-1-methylpropyl)benzamide
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Overview
Description
N-(1-Cyano-1-methylpropyl)benzamide is an organic compound with the molecular formula C12H14N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a benzamide group attached to a cyano-substituted alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-methylpropyl)benzamide typically involves the reaction of benzoyl chloride with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-methylpropyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzamide oxides.
Reduction: Formation of N-(1-amino-1-methylpropyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyano-1-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-methylpropyl)acetamide
- N-(1-Cyano-1-methylpropyl)formamide
- N-(1-Cyano-1-methylpropyl)thiobenzamide
Uniqueness
N-(1-Cyano-1-methylpropyl)benzamide is unique due to its specific structural features, including the benzamide group and the cyano-substituted alkyl chain. These features confer distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-(1-Cyano-1-methylpropyl)benzamide is a compound that has garnered interest in various fields due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications.
Chemical Structure and Properties
This compound features a benzamide functional group with a cyano-substituted alkyl chain. The presence of the cyano group is critical for its biological activity, as it influences binding affinity and specificity to various molecular targets.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. It is believed to modulate their activity through competitive inhibition or allosteric modulation, although detailed pathways are still under investigation. The cyano group enhances the compound's ability to bind effectively to these targets, making it a valuable compound for research.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor in enzymatic studies. It has been investigated for its potential to inhibit specific enzymes, which could have implications in drug development and therapeutic applications.
Receptor Binding
The compound has shown promise in binding to various receptors, which may lead to significant pharmacological effects. Studies suggest that it could be effective in modulating neurotransmitter systems, potentially impacting conditions such as anxiety or depression.
Therapeutic Applications
This compound is being explored for its therapeutic properties across several domains:
- Neuropharmacology : The compound has been evaluated for its neuroleptic activity, showing potential as a treatment for psychosis with fewer side effects compared to traditional antipsychotics .
- Analgesics : Its interaction with opioid receptors suggests that it may possess analgesic properties, making it a candidate for pain management therapies .
- Anticancer Research : Preliminary studies indicate potential anticancer activities, warranting further investigation into its efficacy against various cancer cell lines .
Case Studies and Research Findings
Research on this compound includes several notable findings:
- A study highlighted the compound's ability to inhibit specific enzyme pathways linked to cancer progression, suggesting a role in targeted cancer therapies.
- Another investigation focused on its neuroprotective effects in animal models, where it demonstrated significant improvements in behavior associated with anxiety and depression-like symptoms .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(1-Cyano-1-methylpropyl)acetamide | Acetamide derivative | Moderate enzyme inhibition |
N-(1-Cyano-1-methylpropyl)formamide | Formamide derivative | Potential receptor binding |
4-cyano-N-(1-cyano-1-methylpropyl)benzamide | Additional cyano group | Enhanced anticancer properties |
This table illustrates how variations in chemical structure can influence biological activity and therapeutic potential.
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-12(2,9-13)14-11(15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDKNFBSPFTZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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